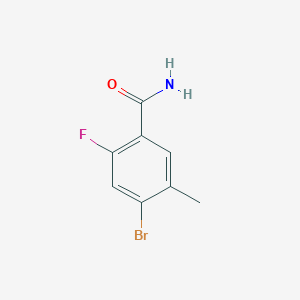

4-Bromo-2-fluoro-5-méthylbenzamide

Vue d'ensemble

Description

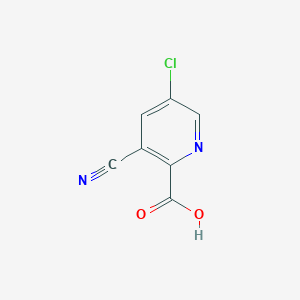

“4-Bromo-2-fluoro-5-methylbenzamide” is a chemical compound with the molecular formula C8H7BrFNO and a molecular weight of 232.05 . It is used in the field of industrial and scientific research .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-fluoro-5-methylbenzamide” consists of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom . The compound has a molar refractivity of 47.6±0.3 cm³ .Physical and Chemical Properties Analysis

“4-Bromo-2-fluoro-5-methylbenzamide” has a density of 1.5±0.1 g/cm³, a boiling point of 284.8±30.0 °C at 760 mmHg, and a flash point of 126.1±24.6 °C . It also has a molar volume of 150.2±3.0 cm³ .Applications De Recherche Scientifique

Synthèse d'intermédiaires biaryliques

Ce composé peut être utilisé dans la synthèse d'intermédiaires biaryliques par couplage catalysé au palladium avec divers acides boroniques aromatiques. Ce processus est crucial dans la création de molécules organiques complexes utilisées dans les produits pharmaceutiques et les agrochimiques .

Applications antimicrobiennes

Le 4-Bromo-2-fluoro-5-méthylbenzamide a été reconnu pour ses effets antimicrobiens, ce qui pourrait le rendre précieux dans le développement de nouveaux antibiotiques ou désinfectants .

Inhibiteurs de la kinase dépendante des cyclines

Il sert de réactif dans la synthèse d'amides d'imidazopyrimidine, des composés qui agissent comme inhibiteurs de la kinase dépendante des cyclines. Ces inhibiteurs ont des applications potentielles en thérapie anticancéreuse car ils peuvent arrêter la prolifération des cellules cancéreuses .

Agents anti-obésité

Le composé est également utilisé pour synthétiser des dihydroquinazolinones tricycliques, qui ont été identifiées comme des agents anti-obésité. Ces composés peuvent potentiellement être utilisés pour développer des traitements pour les problèmes de santé liés à l'obésité .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-2-fluoro-5-methylbenzamide is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .

Mode of Action

4-Bromo-2-fluoro-5-methylbenzamide acts as an androgen-receptor antagonist . This prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .

Biochemical Pathways

The compound’s action affects the androgen signaling pathway . By blocking the androgen receptor, it prevents the normal functioning of this pathway, which plays a crucial role in the development and maintenance of male sexual characteristics .

Result of Action

The result of 4-Bromo-2-fluoro-5-methylbenzamide’s action is the inhibition of the androgen receptor . This can have various effects at the molecular and cellular level, depending on the context. For example, in the context of prostate cancer, where androgens and the androgen receptor play a role in disease progression, this compound could potentially slow down or halt the progression of the disease .

Analyse Biochimique

Biochemical Properties

4-Bromo-2-fluoro-5-methylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as an intermediate in the synthesis of certain androgen-receptor antagonists, which block androgens from binding to the androgen receptor and prevent nuclear translocation and co-activator recruitment of the ligand-receptor complex . This interaction is crucial for its potential therapeutic applications.

Cellular Effects

The effects of 4-Bromo-2-fluoro-5-methylbenzamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, as an androgen-receptor antagonist, it can alter the expression of genes regulated by androgens, thereby affecting cellular proliferation and differentiation . Additionally, its impact on cellular metabolism can lead to changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, 4-Bromo-2-fluoro-5-methylbenzamide exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular function. The compound’s ability to block androgen receptors is a key aspect of its molecular mechanism, as it prevents the activation of androgen-responsive genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2-fluoro-5-methylbenzamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 4-Bromo-2-fluoro-5-methylbenzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, including alterations in liver and kidney function . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

4-Bromo-2-fluoro-5-methylbenzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity. For example, the formation of reactive intermediates during metabolism can lead to cellular damage if not properly detoxified.

Transport and Distribution

Within cells and tissues, 4-Bromo-2-fluoro-5-methylbenzamide is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Bromo-2-fluoro-5-methylbenzamide is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Propriétés

IUPAC Name |

4-bromo-2-fluoro-5-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIILNNLSWGFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1400190.png)

![(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B1400191.png)

![ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate](/img/structure/B1400196.png)

![1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one](/img/structure/B1400198.png)